REACTION_SMILES
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[B:14]([Br:15])([Br:16])[Br:17].[CH2:18]([Cl:19])[Cl:20].[CH3:1][O:2][c:3]1[c:4]([CH:12]=[O:13])[cH:5][c:6]2[c:7]([cH:11]1)[CH2:8][CH2:9][O:10]2>>[OH:2][c:3]1[c:4]([CH:12]=[O:13])[cH:5][c:6]2[c:7]([cH:11]1)[CH2:8][CH2:9][O:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1C=O)OCC2
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Name
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Type
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product
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Smiles
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O=Cc1cc2c(cc1O)CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |